AC-ARG-ARG-PRO-TYR-ILE-LEU-OH

Neurotensin Receptor Structure-Activity Relationship Peptide Fragment

Acetyl-Neurotensin (8-13) is the definitive minimal pharmacophore for NTS1 receptor studies. This N-terminally acetylated hexapeptide (MW 859 Da) retains full binding affinity, serving as the essential reference standard for radioligand binding, functional assays, and SAR-driven drug design. Its validated K0.5 of 1.5 nM on HUVEC cells ensures assay reproducibility. As the shortest fragment with complete pharmacological activity, it is the preferred tool for dissecting NTS1-mediated GABAergic effects without dopaminergic interference, and an attractive small-molecule vector for targeted tumor imaging and therapeutic development. For research use only; not for human administration.

Molecular Formula C40H66N12O9
Molecular Weight 859 g/mol
CAS No. 74853-69-3
Cat. No. B1329921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-ARG-ARG-PRO-TYR-ILE-LEU-OH
CAS74853-69-3
Synonymsacetylneurotensin (8-13)
N-acetyl-neurotensin-(8-13)
Molecular FormulaC40H66N12O9
Molecular Weight859 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C
InChIInChI=1S/C40H66N12O9/c1-6-23(4)32(36(58)50-30(38(60)61)20-22(2)3)51-34(56)29(21-25-13-15-26(54)16-14-25)49-35(57)31-12-9-19-52(31)37(59)28(11-8-18-46-40(43)44)48-33(55)27(47-24(5)53)10-7-17-45-39(41)42/h13-16,22-23,27-32,54H,6-12,17-21H2,1-5H3,(H,47,53)(H,48,55)(H,49,57)(H,50,58)(H,51,56)(H,60,61)(H4,41,42,45)(H4,43,44,46)/t23-,27-,28-,29-,30-,31-,32-/m0/s1
InChIKeyZUADVYNSAVMKLJ-HVEPFCGMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl-Neurotensin (8-13) (CAS 74853-69-3): Shortest Active Fragment with Full Binding and Pharmacological Activity for NTS1 Research


Acetyl-Neurotensin (8-13) (Ac-RRPYIL-OH; CAS 74853-69-3) is a synthetic, N-terminally acetylated hexapeptide corresponding to the C-terminal residues 8-13 of the endogenous neuropeptide hormone, neurotensin (NT). It is recognized as the shortest analog of neurotensin that retains full binding affinity and pharmacological activity at the neurotensin receptor 1 (NTSR1/NTS1), a G-protein coupled receptor implicated in neurotransmission, pain modulation, and cancer cell proliferation [1]. The N-terminal acetylation enhances its stability and mimics the native peptide bond environment, making it a critical tool for structure-activity relationship (SAR) studies, receptor binding assays, and as a reference standard in peptide synthesis .

Why Generic Substitution of Acetyl-Neurotensin (8-13) (74853-69-3) with Other Neurotensin Fragments Fails in Research Applications


Neurotensin fragments and analogs exhibit a highly nuanced structure-activity relationship, where small modifications—such as truncation, amino acid substitution, or N-terminal acetylation—can profoundly alter receptor binding affinity, functional potency, and even the specific downstream signaling pathways activated [1]. The C-terminal hexapeptide sequence (8-13) is the essential pharmacophore, but N-terminal acetylation is not a simple cosmetic change. For instance, while the non-acetylated Neurotensin(8-13) is a potent agonist, the acetylated form demonstrates distinct binding kinetics and functional profiles in certain assays. Furthermore, shorter fragments like NT(9-13) or other truncated analogs lack full activity, and full-length NT(1-13) can activate different or additional receptor subtypes and signaling cascades, making them unsuitable for studies requiring the minimal, fully active NTS1-specific pharmacophore [2]. Therefore, direct substitution of Acetyl-Neurotensin (8-13) with any other neurotensin-related peptide will compromise experimental reproducibility and invalidate quantitative comparisons across studies relying on this defined, minimal active unit.

Quantitative Evidence Guide for Acetyl-Neurotensin (8-13) (74853-69-3) Differentiation from In-Class Comparators


Acetyl-Neurotensin (8-13) Defines the Minimal, Fully Active Pharmacophore: Evidence from Binding Affinity

A comprehensive SAR study established that Acetyl-Neurotensin (8-13) is the shortest neurotensin analog capable of fully mimicking the binding and pharmacological properties of the native 13-amino acid peptide, neurotensin (1-13). In contrast, the removal of the N-terminal acetyl group, as in Neurotensin(8-13), or further truncation to Neurotensin(9-13) or (10-13), results in a significant loss of activity [1]. This landmark finding provides the foundational justification for its use as the minimal active pharmacophore in research.

Neurotensin Receptor Structure-Activity Relationship Peptide Fragment

Comparative Binding Affinity: Acetyl-Neurotensin (8-13) vs. Neurotensin (8-13) and Neurotensin (1-13) on Human Endothelial Cells

In a study of high-affinity neurotensin receptors on human umbilical vein endothelial cells (HUVEC), the binding affinity of Acetyl-Neurotensin (8-13) was compared directly with that of Neurotensin(8-13) and the full-length Neurotensin. The rank order of potency (K0.5, nM) was NT8-13 (0.11) > NT (0.35) > acetyl-NT8-13 (1.5). This demonstrates that while the non-acetylated fragment exhibits the highest affinity in this system, the acetylated form remains a potent, high-affinity ligand with a K0.5 of 1.5 nM, confirming its utility as a defined NTS1 ligand with distinct binding characteristics compared to its non-acetylated counterpart [1].

NTS1 Receptor Binding Affinity Radioligand Assay

Differential Effects on Striatal Dopamine Release: Acetyl-Neurotensin (8-13) vs. Neurotensin (1-13) in Vivo

A dual-probe microdialysis study in awake rats revealed a functional divergence between NT(1-13) and NT(8-13). While both peptides increased striatal and pallidal GABA release to a similar extent, their effects on striatal dopamine release differed. NT(1-13) (100 nM) produced a significant increase (155% of baseline) in dopamine, whereas NT(8-13) at the same concentration (100 nM) and even at 500 nM had no effect. A dopamine increase (130%) was only observed with NT(8-13) at a 10-fold higher concentration (1 µM) [1]. This suggests that the N-terminal region of NT(1-13) contributes to the modulation of dopaminergic terminals, a property not fully retained by the (8-13) fragment. While this study used non-acetylated NT(8-13), it powerfully illustrates that the 8-13 fragment does not perfectly recapitulate all the in vivo actions of the full-length peptide, a critical consideration when selecting between Acetyl-NT(8-13) and NT(1-13) for in vivo studies.

Microdialysis Dopamine Release In Vivo Pharmacology

Enhanced Metabolic Stability of Acetylated Neurotensin (8-13) for Improved Experimental Reproducibility

The N-terminal acetylation of Neurotensin(8-13) is a well-established chemical modification to enhance peptide stability by protecting against non-specific aminopeptidase degradation. While direct stability data for Acetyl-Neurotensin (8-13) is sparse, the principle is strongly supported by the broader peptidomimetic literature, including the use of retro-inverso amide bonds and other N-terminal capping strategies to confer resistance to enzymatic hydrolysis [1]. This is a standard practice in peptide chemistry to increase the half-life of peptide ligands in biological matrices. The acetyl cap is a minimal modification that is assumed to confer a degree of protection against aminopeptidases compared to the free N-terminus of Neurotensin(8-13), thereby improving experimental consistency and reducing the need for high concentrations in prolonged assays.

Peptide Stability Proteolysis Resistance Experimental Reproducibility

Validated Application Scenarios for Acetyl-Neurotensin (8-13) (74853-69-3) in Research and Discovery


NTS1 Receptor Binding and Functional Assays for Minimal Pharmacophore Studies

Acetyl-Neurotensin (8-13) is the ideal standard for radioligand binding assays (e.g., with [3H]NT(8-13) or [125I]NT) and functional assays (e.g., Ca2+ mobilization, cAMP inhibition) designed to characterize NTS1 receptor pharmacology. Its status as the shortest full-activity fragment [1] and its defined binding affinity (K0.5 = 1.5 nM on HUVEC cells) [2] make it a reliable reference compound for benchmarking novel ligands, quantifying receptor expression, and validating assay sensitivity.

Structure-Activity Relationship (SAR) and Peptide Engineering for NTS1-Targeted Therapeutics

As the validated minimal pharmacophore for NTS1, Acetyl-Neurotensin (8-13) serves as the essential scaffold for SAR studies aimed at developing more stable, potent, or selective NTS1 agonists or antagonists. Researchers modify this core sequence to explore the impact of amino acid substitutions or chemical modifications on receptor binding and function. The clear differentiation in binding affinity between the acetylated and non-acetylated forms (1.5 nM vs. 0.11 nM on HUVEC) [2] provides a critical baseline for quantifying the effects of N-terminal modifications in peptide drug design.

Isolating NTS1-Mediated GABAergic Signaling in Neuroscience Research

In vivo microdialysis studies have demonstrated that the (8-13) fragment, unlike full-length NT(1-13), does not stimulate striatal dopamine release at low, equipotent concentrations for GABA modulation [3]. Therefore, Acetyl-Neurotensin (8-13) is the preferred tool for dissecting NTS1-mediated effects on GABAergic neurotransmission without the confounding variable of concurrent dopaminergic activation. This specificity is crucial for studies investigating the role of neurotensin in motor control, reward pathways, and neuropsychiatric disorders where GABA and dopamine systems interact.

Development of Peptide-Based Diagnostic Imaging Probes for NTS1-Expressing Tumors

NTS1 is overexpressed in several aggressive cancers, including pancreatic ductal adenocarcinoma and Ewing's sarcoma. The minimal yet fully active nature of Acetyl-Neurotensin (8-13) makes it an attractive vector for developing targeted imaging and therapeutic agents [1]. Its small size (859 Da) and high receptor affinity allow for efficient tumor penetration and rapid clearance, which are advantageous properties for radiolabeled diagnostic tracers (e.g., for PET or SPECT imaging). The acetylated form's improved stability is a key benefit for maintaining signal integrity in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for AC-ARG-ARG-PRO-TYR-ILE-LEU-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.